BCN-PEG1-Val-Cit-PAB-PNP is a complex chemical compound primarily used in biomedical applications, particularly in drug delivery systems. It consists of several components that contribute to its functionality, including a polyethylene glycol moiety, a valine-citrulline dipeptide, and a p-nitrophenyl group. This compound is classified as a prodrug, which means it is metabolically converted into an active drug form within the body.
The compound is synthesized through a series of chemical reactions involving various reagents and catalysts. It falls under the category of polymeric drug delivery systems, specifically designed for targeted therapy in cancer treatment and other diseases requiring precise drug administration.
The synthesis of BCN-PEG1-Val-Cit-PAB-PNP typically involves the following steps:
This multi-step synthesis allows for precise control over the molecular weight and functionalization of the compound, which is crucial for its performance in biological systems.
BCN-PEG1-Val-Cit-PAB-PNP has a complex molecular structure characterized by:
The compound's molecular formula can be represented as , where , , , and depend on the specific chain length and modifications made during synthesis.
BCN-PEG1-Val-Cit-PAB-PNP participates in several key reactions:
These reactions are critical for ensuring that therapeutic agents are delivered precisely where needed within the body.
The mechanism of action for BCN-PEG1-Val-Cit-PAB-PNP involves:
This targeted approach not only increases efficacy but also reduces potential side effects associated with conventional systemic therapies.
BCN-PEG1-Val-Cit-PAB-PNP exhibits several notable physical and chemical properties:
These properties are essential for ensuring effective delivery and release profiles in therapeutic applications.
BCN-PEG1-Val-Cit-PAB-PNP has significant applications in:
The versatility of this compound makes it a valuable tool in modern biomedical research and pharmaceutical development.
Protease-cleavable linkers represent a cornerstone of targeted drug delivery in antibody-drug conjugates (ADCs), designed to balance systemic stability with efficient intracellular payload release. The Val-Cit dipeptide sequence (valine-citrulline) serves as the enzymatic recognition site for cathepsin B, a lysosomal cysteine protease overexpressed in tumor cells. This design leverages the enzyme’s selective activity to minimize off-target payload release while maximizing cytotoxicity within cancer cells [2] [4] [10]. However, conventional Val-Cit linkers face limitations such as hydrophobicity-induced aggregation and susceptibility to premature cleavage by serum enzymes like carboxylesterases and neutrophil elastase [10]. To address this, BCN-PEG₁-Val-Cit-PAB-PNP incorporates a self-immolative para-aminobenzylcarbamate (PAB) spacer. The PAB group enables 1,6-elimination after protease cleavage, ensuring rapid payload dissociation without compromising the specificity of the Val-Cit motif [4] [8]. This architecture maintains the enzymatic selectivity of Val-Cit while enhancing linker stability through strategic steric and chemical modifications.
The bicyclo[6.1.0]non-4-yne (BCN) group enables bioorthogonal "click" chemistry critical for site-specific ADC assembly. Unlike copper-catalyzed azide-alkyne cycloadditions, BCN undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-functionalized antibodies or payloads without cytotoxic copper catalysts. This reaction generates stable triazole linkages under physiological conditions, preserving antibody integrity and payload activity [1] [4] [7]. The BCN group’s compact structure (molecular weight ≈ 120.2 g/mol) minimizes steric bulk while maintaining rapid kinetics—achieving conjugation efficiencies >90% within hours at 25°C [1] [9]. In ADC synthesis, azide-modified antibodies (e.g., glycoengineered mAbs) react with BCN-PEG₁-Val-Cit-PAB-PNP’s terminal BCN group, ensuring homogeneous drug-antibody ratios (DARs). This precision reduces off-target toxicity and enhances pharmacokinetic reproducibility compared to stochastic conjugation methods like lysine or cysteine labeling [3] [7].
Table 1: Key Properties of BCN Group in Bioconjugation
| Property | Value/Characteristic | Impact on ADC Performance |
|---|---|---|
| Reaction Type | Strain-promoted azide-alkyne cycloaddition (SPAAC) | No copper catalyst required; biocompatible |
| Conjugation Efficiency | >90% (empirical) | High DAR homogeneity |
| Reaction Kinetics | Second-order rate constant ~0.1–1 M⁻¹s⁻¹ | Rapid conjugation under mild conditions |
| Steric Footprint | Low molecular weight (120.2 g/mol) | Minimal interference with antigen binding |
The ethylene glycol (PEG₁) spacer in BCN-PEG₁-Val-Cit-PAB-PNP addresses two critical challenges in ADC linkers: hydrophobicity and steric hindrance. Despite its short length (3 atoms; 44 g/mol), the PEG₁ unit enhances aqueous solubility by introducing polarity, reducing aggregation-prone interactions between hydrophobic payloads and antibodies [2] [3] [10]. Analytically, PEG₁-containing linkers exhibit 30–50% lower calculated LogP values than non-PEGylated analogs, correlating with improved ADC homogeneity and reduced aggregation in size-exclusion chromatography [10]. Sterically, PEG₁ acts as a flexible hinge between the BCN group and Val-Cit-PAB motif, mitigating conformational strain and ensuring optimal orientation for enzymatic cleavage. Studies comparing "short" and "long" branched linkers demonstrate that even minimal PEG spacers significantly enhance cathepsin B accessibility—short linkers exhibit 10-fold lower cytotoxicity due to hindered protease binding, while PEG₁-containing variants restore potency [3]. Pharmacokinetically, PEG₁ extends ADC circulatory half-life by shielding protease-sensitive sites from serum proteases, reducing premature payload release by >50% relative to non-PEGylated counterparts [10].
Table 2: Influence of PEG₁ Spacer on ADC Linker Properties
| Parameter | With PEG₁ Spacer | Without PEG Spacer |
|---|---|---|
| Hydrophobicity (AlogP) | 1.5–2.5 (e.g., BCN-PEG₁-VC) | 3.1–4.3 (e.g., Mc-VC-PAB) |
| Cathepsin B Cleavage Rate | High (k~cat~ ≥ 10⁴ M⁻¹s⁻¹) | Low (k~cat~ ≤ 10³ M⁻¹s⁻¹) |
| HIC Retention Time | Reduced (9–12 min) | Prolonged (14–15 min) |
| Aggregation (% high MW species) | <1% | 5–40% |
The Val-Cit-PAB-PNP segment constitutes the payload-release module of the linker, engineered for tumor-specific activation. The dipeptide sequence (Valine-Citrulline) serves as a substrate for cathepsin B, which hydrolyzes the amide bond between Cit and PAB upon ADC internalization into lysosomes [2] [4] [6]. This enzymatic cleavage triggers a cascade: the PAB spacer undergoes 1,6-elimination, releasing the para-nitrophenol (PNP) leaving group and liberating the cytotoxic payload (e.g., MMAE, exatecan) [4] [8] [10]. The PNP group facilitates efficient conjugation with amine-containing payloads through carbamate chemistry, yielding stable prodrugs until lysosomal activation [2] [4]. Critically, the Val-Cit-PAB motif maintains low off-target cleavage; in human plasma stability assays, <5% of payload releases after 72 hours, compared to >30% for conventional Val-Cit linkers lacking PAB spacers [10]. This specificity arises from PAB’s role in sequestering the payload from extracellular esterases and elastases, which otherwise hydrolyze Val-Cit bonds [10]. Recent innovations have further optimized this motif by integrating glutamic acid residues (e.g., Glu-Val-Cit) to resist neutrophil elastase while retaining cathepsin B sensitivity [10].
CAS No.: 103170-78-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0